6-Fluoro-5-methylquinoline-2-carboxylic acid
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Overview
Description
6-Fluoro-5-methylquinoline-2-carboxylic acid is a fluorinated quinoline derivative Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antibacterial and antimalarial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-methylquinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-fluoroaniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-methylquinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the carboxylic acid group.
Substitution: The fluorine atom can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of fluorine-substituted quinolines .
Scientific Research Applications
6-Fluoro-5-methylquinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Fluoro-5-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes. For example, similar compounds are known to target bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2-methylquinoline-3-carboxylic acid: Another fluorinated quinoline with similar structural features.
7-Fluoro-2-methylquinoline-4-carboxylic acid: Differing in the position of the fluorine and carboxylic acid groups.
6-Bromo-2-methylquinoline-3-carboxylic acid: A brominated analogue with different reactivity.
Uniqueness
6-Fluoro-5-methylquinoline-2-carboxylic acid is unique due to the specific positioning of the fluorine and carboxylic acid groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H8FNO2 |
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Molecular Weight |
205.18 g/mol |
IUPAC Name |
6-fluoro-5-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H8FNO2/c1-6-7-2-4-10(11(14)15)13-9(7)5-3-8(6)12/h2-5H,1H3,(H,14,15) |
InChI Key |
PASSNWPMCAWKIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C=CC(=N2)C(=O)O)F |
Origin of Product |
United States |
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